![molecular formula C19H21N3O3S3 B2829946 N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1098719-20-0](/img/structure/B2829946.png)
N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
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Overview
Description
N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a benzo[d]thiazole ring, a thiophene ring, and a piperidine ring, which are connected through various functional groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting 4-ethylbenzoic acid with thioamide under acidic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced through a sulfonylation reaction, where thiophene-2-sulfonyl chloride is reacted with the benzo[d]thiazole intermediate.
Formation of the piperidine ring: The final step involves the formation of the piperidine ring through a cyclization reaction, where the intermediate is reacted with piperidine-2-carboxylic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzo[d]thiazole or thiophene rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as nonlinear optical materials.
Mechanism of Action
The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide can be compared with other similar compounds, such as:
N-(thiazol-2-yl)piperidine-2,6-dione derivatives: These compounds have similar structural features and are studied for their nonlinear optical properties.
Isoxazole derivatives of benzo[d]thiazol-2-yl compounds: These compounds are investigated for their anticancer activities.
Dithieno[3,2-b2′,3′-d]thiophene derivatives: These compounds are studied for their applications in organic electronics and materials science.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S3/c1-2-13-7-5-9-15-17(13)20-19(27-15)21-18(23)14-8-3-4-11-22(14)28(24,25)16-10-6-12-26-16/h5-7,9-10,12,14H,2-4,8,11H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGBKFRUPXFSAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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